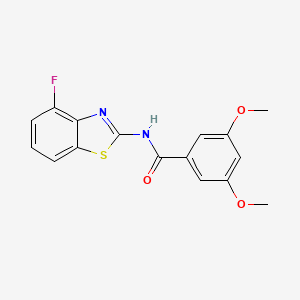

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-10-6-9(7-11(8-10)22-2)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTFCAYDPRISRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps. The starting materials often include 4-fluoro-1,3-benzothiazole and 3,5-dimethoxybenzoic acid. The reaction conditions may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A study reported that this compound demonstrated a blockade of the cell cycle in the G2-M phase in HeLa cells, leading to increased apoptosis. The compound also showed synergy when combined with doxorubicin in drug-resistant melanoma cell lines, enhancing its efficacy against cancer cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain key enzymes involved in cancer progression.

- Mechanism : It competes with colchicine at the colchicine-binding site on tubulin, disrupting microtubule polymerization and effectively inhibiting cancer cell growth .

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (nM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 100 | G2-M phase blockade and apoptosis | |

| MCF-7 | 150 | Apoptosis induction | |

| A375 Melanoma | Synergistic with Doxorubicin | Tubulin polymerization inhibition |

Potential Neurological Applications

The benzothiazole moiety has been associated with neuroprotective properties. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Ring

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Structure : This analog replaces the 4-fluoro group on the benzothiazole ring with 4,5-dichloro substituents.

- Molecular Weight : Reported to have the highest molecular weight among compounds analyzed in P. guineense (exact value unspecified) .

- Chlorine’s stronger electron-withdrawing effect may also reduce ring reactivity or influence intermolecular interactions.

Fluorine-Substituted Analogs (e.g., Example 53 from )

- Structure : 2-fluoro-N-isopropylbenzamide derivative with a pyrazolo-pyrimidine-chromen scaffold.

- Key Features : Incorporates fluorine on both the benzamide and chromen moieties. The isopropyl group introduces steric bulk, which may affect target binding.

- The 4-fluoro substitution in the target compound may serve a similar purpose but within a benzothiazole framework .

Variations in the Benzamide Moiety

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

- Structure : Features a 2,6-dimethoxybenzamide group attached to an isoxazole ring with a branched alkyl chain.

- Application : Commercial herbicide targeting cellulose biosynthesis .

- Comparison : The 3,5-dimethoxy configuration in the target compound versus 2,6-dimethoxy in isoxaben suggests divergent binding preferences. The benzothiazole ring in the target may engage in π-π stacking or hydrogen bonding distinct from isoxaben’s isoxazole interactions.

Data Table: Key Structural and Functional Attributes

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant data tables and case studies.

The compound's chemical structure is characterized by its benzothiazole moiety and methoxy groups, which may influence its biological interactions. The molecular formula is , with a molecular weight of 253.34 g/mol.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity.

Case Study: Antitumor Efficacy

A study evaluated the compound's efficacy against various cancer cell lines using the MTT assay. The results indicated the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 2.12 ± 0.21 |

| HCC827 (Lung) | 5.13 ± 0.97 |

| NCI-H358 (Lung) | 0.85 ± 0.05 |

These results suggest that the compound exhibits potent cytotoxicity against lung cancer cells, particularly in two-dimensional assays compared to three-dimensional formats .

The mechanism underlying the antitumor activity involves the binding of the compound to DNA, specifically within the minor groove of AT-rich sequences. This interaction disrupts cellular processes essential for tumor growth and proliferation .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial effects.

Antimicrobial Testing

The compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, along with Saccharomyces cerevisiae as a eukaryotic model organism. The minimum inhibitory concentrations (MIC) were determined as follows:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.08 |

| Escherichia coli | 0.32 |

| Saccharomyces cerevisiae | NT |

These findings indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus .

Structure-Activity Relationship

The presence of the fluoro group in the benzothiazole structure enhances both antitumor and antimicrobial activities compared to other derivatives lacking this substitution. This suggests that further modifications could optimize efficacy and selectivity against specific targets .

Q & A

What synthetic routes are most effective for preparing N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, and what purification methods ensure high yield and purity?

Answer:

The compound is typically synthesized via a multi-step route involving:

- Step 1: Formation of the benzothiazole core by condensing 2-amino-4-fluorothiophenol with a carbonyl source under acidic conditions .

- Step 2: Coupling the benzothiazole intermediate with 3,5-dimethoxybenzamide using a coupling agent like EDCI/HOBt in anhydrous DMF .

- Purification: Column chromatography (e.g., silica gel, eluent: cyclohexane/ethyl acetate 9:1) or recrystallization from ethanol/water mixtures yields >95% purity. Monitor purity via TLC (Rf ~0.6 in 10% MeOH/DCM) and HPLC .

How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural assignment of this compound?

Answer:

- X-ray crystallography provides definitive confirmation of the benzothiazole-fluorine substitution pattern and amide bond geometry. SHELX programs are widely used for refinement, with data-to-parameter ratios >10 ensuring reliability .

- NMR:

- 1H NMR: The fluorine atom deshields adjacent protons, causing distinct splitting (e.g., doublets at δ 7.6–8.2 ppm for benzothiazole protons).

- 13C NMR: Methoxy groups appear at δ 55–57 ppm, while the amide carbonyl resonates at δ 165–168 ppm .

- HSQC/HMBC correlations confirm connectivity between the benzothiazole and benzamide moieties .

What analytical techniques are critical for assessing the stability and degradation pathways of this compound under varying storage conditions?

Answer:

- HPLC-MS: Monitor degradation products (e.g., hydrolysis of the amide bond or demethylation of methoxy groups) under accelerated stability testing (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C) and hygroscopicity .

- Solid-State NMR: Detect polymorphic transitions during storage, which may affect bioavailability .

How can researchers address contradictory bioactivity data in cell-based assays for this compound?

Answer:

Contradictions often arise from:

- Solubility issues: Use DMSO stocks ≤0.1% (v/v) to avoid solvent toxicity. Confirm solubility via dynamic light scattering (DLS) .

- Off-target effects: Perform counter-screens against related kinases or GPCRs. For example, this compound’s benzothiazole moiety may inhibit cytochrome P450 enzymes .

- Assay variability: Standardize protocols using positive controls (e.g., staurosporine for apoptosis assays) and validate results across ≥3 independent labs .

What computational strategies are recommended for predicting the binding mode of this compound to biological targets?

Answer:

- Molecular docking (AutoDock Vina): Use crystal structures of target proteins (e.g., EGFR or PARP) to model interactions. Key residues (e.g., His102 in PARP1) may form hydrogen bonds with the amide group .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. The fluorobenzothiazole group enhances hydrophobic packing in ATP-binding pockets .

- QSAR models: Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with IC50 values from published analogs .

What strategies optimize crystallization of this compound for structural studies?

Answer:

- Solvent screening: Use vapor diffusion with 2:1 PEG 4000/water or tert-butanol/water mixtures. The compound crystallizes in monoclinic space group P21/c .

- Seeding: Introduce microcrystals from prior batches to induce nucleation.

- Cryoprotection: Soak crystals in 25% glycerol before flash-freecing to minimize ice formation .

How can researchers validate the selectivity of this compound in kinase inhibition assays?

Answer:

- Kinome-wide profiling: Use platforms like Eurofins KinaseProfiler to test inhibition of 468 kinases at 1 µM. A selectivity score (S(10)) <0.1 indicates high specificity .

- Cellular target engagement: Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in live cells .

What are the best practices for handling this compound to ensure reproducibility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.